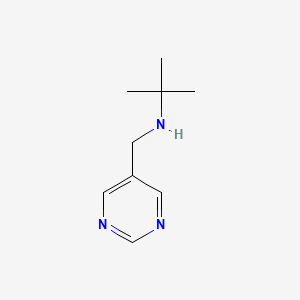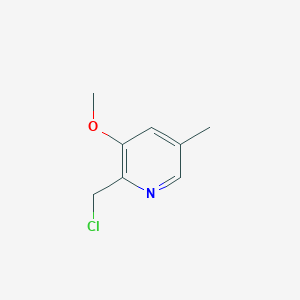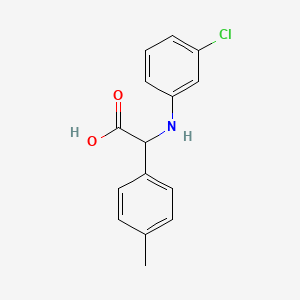
(3-Chloro-phenylamino)-p-tolyl-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-Chlorophenyl)amino)-2-(p-tolyl)acetic acid is an organic compound that features both a chlorophenyl and a tolyl group attached to an amino acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chlorophenyl)amino)-2-(p-tolyl)acetic acid typically involves the reaction of 3-chloroaniline with p-tolylacetic acid under specific conditions. A common method might include:
Step 1: Nitration of 3-chlorotoluene to form 3-chloronitrotoluene.
Step 2: Reduction of 3-chloronitrotoluene to 3-chloroaniline.
Step 3: Condensation of 3-chloroaniline with p-tolylacetic acid in the presence of a dehydrating agent like thionyl chloride.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tolyl group, forming corresponding carboxylic acids.
Reduction: Reduction reactions might target the amino group, potentially converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-((3-Chlorophenyl)amino)-2-(p-tolyl)acetic acid can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound might be studied for its interactions with enzymes or receptors, potentially serving as a lead compound in drug discovery.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry
Industrially, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((3-Chlorophenyl)amino)-2-(p-tolyl)acetic acid would depend on its specific biological target. Generally, it might interact with proteins or enzymes, altering their activity. The molecular targets could include receptors, enzymes, or other proteins involved in signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-Chlorophenyl)amino)-2-phenylacetic acid
- 2-((4-Chlorophenyl)amino)-2-(p-tolyl)acetic acid
- 2-((3-Bromophenyl)amino)-2-(p-tolyl)acetic acid
Uniqueness
2-((3-Chlorophenyl)amino)-2-(p-tolyl)acetic acid is unique due to the specific positioning of the chloro and tolyl groups, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C15H14ClNO2 |
|---|---|
Molecular Weight |
275.73 g/mol |
IUPAC Name |
2-(3-chloroanilino)-2-(4-methylphenyl)acetic acid |
InChI |
InChI=1S/C15H14ClNO2/c1-10-5-7-11(8-6-10)14(15(18)19)17-13-4-2-3-12(16)9-13/h2-9,14,17H,1H3,(H,18,19) |
InChI Key |
XTHRTBMDTVQSJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


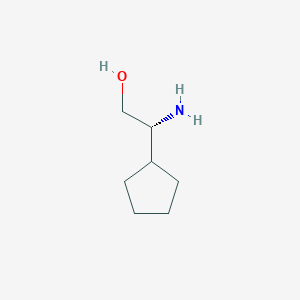
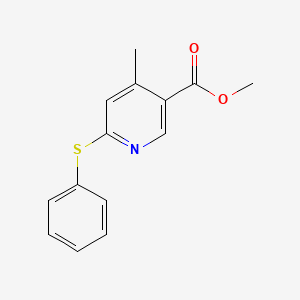
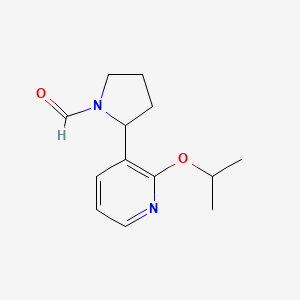
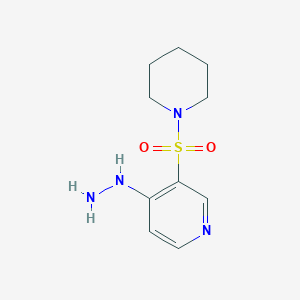
![tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate](/img/structure/B13007265.png)
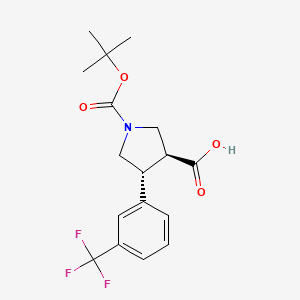
![(R)-3-Methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13007282.png)
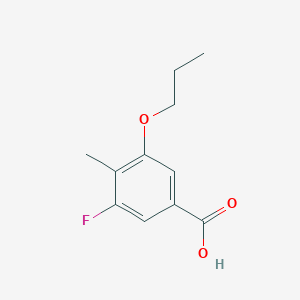
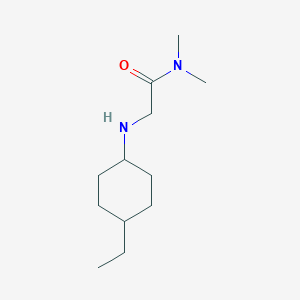

![5-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13007301.png)
